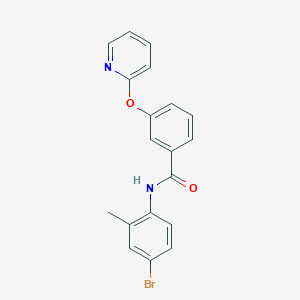

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative characterized by:

- Aniline moiety: A 4-bromo-2-methylphenyl group attached to the benzamide nitrogen.

- Benzamide substitution: A pyridin-2-yloxy group at the 3-position of the benzoyl ring. This ether-linked pyridine introduces hydrogen-bonding capabilities and conformational flexibility, which may influence target interactions .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c1-13-11-15(20)8-9-17(13)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEPFBFJKQALTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Coupling Reaction: The pyridin-2-yloxy group can be attached to the benzamide core through a nucleophilic aromatic substitution reaction, often using a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Compound 46 (N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide)

- Key differences : The aniline ring in Compound 46 features a 4-(5-methoxy-2-oxo-1,3,4-oxadiazole) substituent instead of bromine.

Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)

- Key differences : The aniline ring here is substituted with bromo and fluoro groups (4-bromo-3-fluorophenyl), and the benzamide is linked to a 6-methylpyridin-2-yl group.

- Impact : The additional fluoro substituent may improve metabolic stability and halogen bonding, while the direct pyridinyl attachment (vs. ether-linked pyridine in the target) reduces conformational flexibility .

Substituent Variations on the Benzamide Ring

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide

- Key differences : The pyridin-2-yloxy group is replaced with a trifluoromethyl (-CF₃) group.

N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide

- Key differences : The benzamide ring is substituted with a 6-chloro-4-(trifluoromethyl)pyridin-2-yl group, and the aniline ring has a 4-chloro substituent.

Heterocyclic Modifications

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Key differences: The benzamide is attached to a thieno-pyrazol heterocycle instead of a pyridinyloxy group.

- Impact: The thieno-pyrazol system introduces a rigid, planar structure that may enhance π-π stacking interactions but reduce solubility compared to the target’s flexible pyridinyloxy substituent .

Structural and Functional Analysis Table

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms, efficacy, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

- Molecular Formula : C15H14BrN3O

- Molecular Weight : 332.19 g/mol

The compound features a brominated aromatic ring and a pyridine moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves inhibition of specific protein kinases. Kinases play essential roles in various cellular processes, including cell signaling, growth, and metabolism. By inhibiting these enzymes, the compound may exert anti-cancer effects or influence other pathological conditions.

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry highlights the compound's effectiveness as a kinase inhibitor. It demonstrated selective inhibition against certain kinases associated with cancer progression. The IC50 values (the concentration required to inhibit 50% of the target enzyme activity) were reported in various studies:

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.8 |

| PDGFR | 1.2 |

These results indicate that this compound has a promising profile as an anti-cancer agent through its kinase inhibition capabilities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that changes in the substituents on the aromatic rings can significantly affect potency and selectivity:

- Bromine Substitution : The presence of bromine at the para position enhances binding affinity to the kinase active site.

- Pyridine Ring Modifications : Alterations in the pyridine ring can lead to variations in solubility and bioavailability, impacting overall efficacy.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Additionally, preliminary toxicological assessments suggest a manageable safety profile, although further studies are needed to fully understand its toxicity in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.